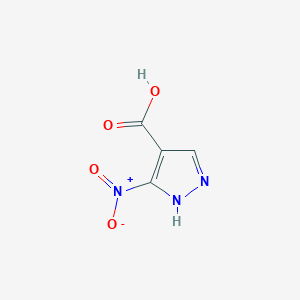

3-Nitro-1H-pyrazole-4-carboxylic acid

Description

Significance of Pyrazole (B372694) Scaffolds in Organic Chemistry and Medicinal Science

The pyrazole scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in known drugs and bioactive compounds. This prevalence is attributed to the pyrazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding, and its metabolic stability. A vast number of pyrazole derivatives have been synthesized and investigated, leading to the development of drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.

The versatility of the pyrazole ring allows for the introduction of various functional groups at different positions, enabling the fine-tuning of a molecule's properties to achieve desired biological effects. The presence of the two nitrogen atoms provides sites for hydrogen bonding, which is crucial for molecular recognition at biological targets.

Research Trajectories of Nitro-Substituted Pyrazole Carboxylic Acids

The introduction of a nitro group onto the pyrazole ring, as seen in 3-Nitro-1H-pyrazole-4-carboxylic acid, significantly influences the molecule's electronic properties. The strong electron-withdrawing nature of the nitro group can enhance the acidity of the carboxylic acid and modulate the reactivity of the pyrazole ring.

Research into nitro-substituted pyrazole carboxylic acids is following several key trajectories:

Medicinal Chemistry: The primary focus is on the synthesis of novel derivatives with potential therapeutic applications. For instance, the core structure of this compound is being utilized as a scaffold to develop inhibitors for enzymes such as kynurenine (B1673888) aminotransferase II (KAT II). A patent for KAT II inhibitors describes the synthesis of 5-benzyl-1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid, highlighting the potential of this class of compounds in treating neurological disorders. google.com The positional isomer, 4-Nitro-1H-pyrazole-3-carboxylic acid, has also been investigated for its biological activities, with the understanding that the different placement of the nitro and carboxylic acid groups leads to distinct pharmacological profiles.

Synthetic Intermediates: These compounds serve as valuable building blocks in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, enabling the construction of more complex molecules. For example, 1-(2,3-difluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has been noted as a participant in synthetic routes, underscoring the utility of this scaffold in creating diverse chemical entities. evitachem.com

The distinct electronic nature and the potential for derivatization make this compound and its analogs a continuing subject of intensive research, with the promise of yielding novel compounds with significant practical applications.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O4/c8-4(9)2-1-5-6-3(2)7(10)11/h1H,(H,5,6)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIIXGKNWFWDGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39196-96-8 | |

| Record name | 3-nitro-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Nitro 1h Pyrazole 4 Carboxylic Acid and Its Analogs

Strategies for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is the foundational step in the synthesis of 3-Nitro-1H-pyrazole-4-carboxylic acid and its analogs. The two most prevalent strategies for constructing this heterocyclic core are condensation reactions and cycloaddition approaches.

Condensation Reactions with Hydrazine (B178648) Derivatives and Dicarbonyl Precursors

The classical and most common method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.org This versatile method allows for the formation of a wide range of substituted pyrazoles by varying the substituents on both the dicarbonyl precursor and the hydrazine. For the synthesis of pyrazole-4-carboxylic acid derivatives, a dicarbonyl compound with a carboxyl or ester group at the C2 position is a suitable precursor.

The reaction mechanism proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction, which determines the position of substituents on the final pyrazole ring, is a critical aspect and can be influenced by the reaction conditions and the nature of the substituents on the starting materials.

| Dicarbonyl Precursor Type | Hydrazine Derivative | Resulting Pyrazole | Reference |

| β-Ketoester | Hydrazine hydrate (B1144303) | Pyrazole-3(5)-carboxylate | beilstein-journals.org |

| Substituted malonaldehyde | Substituted hydrazine | 1,5-Disubstituted pyrazole | General Knowledge |

| Diethyl 2-(ethoxymethylene)malonate | Hydrazine | Ethyl 1H-pyrazole-4-carboxylate | General Knowledge |

Cycloaddition Approaches

1,3-Dipolar cycloaddition reactions offer a powerful and often regioselective alternative for the synthesis of the pyrazole ring. wikipedia.org This approach typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile containing a carbon-carbon double or triple bond. frontiersin.orgrsc.org

The Huisgen 1,3-dipolar cycloaddition, for instance, utilizes the reaction of an alkyne with a diazo compound to form a pyrazole. wikipedia.org The regioselectivity of this reaction is governed by the electronic properties of the substituents on both the alkyne and the diazo compound. For the synthesis of pyrazole-4-carboxylic acid derivatives, an appropriately substituted alkyne, such as propiolic acid or its esters, can be employed as the dipolarophile.

| 1,3-Dipole | Dipolarophile | Resulting Pyrazole | Reference |

| Diazomethane | Ethyl propiolate | Ethyl pyrazole-3(4)-carboxylate | frontiersin.org |

| Sydnone | Alkyne | Substituted pyrazole | General Knowledge |

| Nitrile imine | α,β-Unsaturated ester | Pyrazoline, then pyrazole | researchgate.net |

Regioselective Introduction of Nitro and Carboxylic Acid Functionalities

Once the pyrazole ring is formed, or concurrently during its formation, the nitro and carboxylic acid groups must be introduced at the desired positions. The regioselectivity of these functionalization steps is paramount for the successful synthesis of this compound.

Nitration Protocols on the Pyrazole Ring

The nitration of a pre-formed pyrazole ring is a common method for introducing a nitro group. The position of nitration is highly dependent on the reaction conditions and the nature of the substituents already present on the pyrazole ring. Electrophilic nitration of pyrazole typically occurs at the C4 position, as the N1 and N2 atoms of the ring are protonated in strongly acidic media, directing the electrophile to this position. cdnsciencepub.com

Common nitrating agents include nitric acid, a mixture of nitric acid and sulfuric acid, or other nitrating agents like acetyl nitrate. cdnsciencepub.commdpi.com For the synthesis of this compound, nitration of a pyrazole-4-carboxylic acid precursor would be a direct approach. It is important to note that the presence of a deactivating carboxylic acid group at the C4 position can make the nitration at C3 challenging and may require specific reaction conditions.

An alternative strategy involves the rearrangement of an N-nitropyrazole. nih.gov Pyrazole can be N-nitrated, and subsequent thermal or acid-catalyzed rearrangement can lead to the formation of C-nitropyrazoles, including the 3-nitro isomer. nih.govchemicalbook.com

| Pyrazole Substrate | Nitrating Agent | Product | Reference |

| 1-Phenylpyrazole | Nitric acid/Acetic anhydride | 4-Nitro-1-phenylpyrazole | cdnsciencepub.com |

| Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | 4-Nitropyrazole | guidechem.com |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | Fuming nitric acid | 5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | mdpi.com |

| Pyrazole | HNO₃/H₂SO₄ or HNO₃/Ac₂O | N-Nitropyrazole (intermediate) | nih.gov |

Carboxylation Techniques

The introduction of a carboxylic acid group onto the pyrazole ring can be achieved through several methods. One common approach is the direct carboxylation of a pyrazole ring using organometallic intermediates. This involves the deprotonation of the pyrazole at the desired position with a strong base, such as n-butyllithium, followed by quenching with carbon dioxide.

Alternatively, the carboxylic acid functionality can be introduced by the oxidation of a pre-existing functional group, such as a methyl or formyl group, at the desired position. For instance, the oxidation of 4-methylpyrazole would yield pyrazole-4-carboxylic acid.

Another synthetic strategy involves constructing the pyrazole ring from a precursor that already contains the carboxylic acid or an ester group. For example, the condensation of a hydrazine with a β-ketoester that has a carboxylate group at the appropriate position can directly lead to a pyrazole carboxylic acid derivative.

Functionalization and Derivatization Strategies of the Pyrazole Core

Further functionalization and derivatization of the this compound core can lead to a diverse range of analogs with potentially modified properties. The carboxylic acid group is a versatile handle for various transformations. dergipark.org.tr

Esterification of the carboxylic acid can be readily achieved by reaction with an alcohol in the presence of an acid catalyst or by using coupling agents. chemicalbook.com Amide formation is another common derivatization, which can be accomplished by activating the carboxylic acid, for instance, by converting it to an acid chloride, and then reacting it with an amine. mdpi.comnih.gov

The nitro group can also be a site for further chemical modifications. For example, the reduction of the nitro group to an amino group provides a key intermediate for the synthesis of a wide array of other derivatives, such as amides, sulfonamides, and diazotized compounds. researchgate.net

| Starting Material | Reagent(s) | Product | Reference |

| 4-Nitro-1H-pyrazole-3-carboxylic acid | Methanol (B129727), Thionyl chloride | Methyl 4-nitro-1H-pyrazole-3-carboxylate | chemicalbook.com |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Thionyl chloride, then amine | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | mdpi.com |

| 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid | SOCl₂, then various nucleophiles | Esters, amides, etc. | dergipark.org.tr |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | NaNO₂, HCl, then active methylene compound | Pyrazolo[5,1-c] researchgate.netcdnsciencepub.commdpi.comtriazine derivatives | researchgate.net |

N-Substitution Reactions

The presence of an acidic N-H proton on the pyrazole ring allows for various substitution reactions, primarily N-alkylation and N-amination, to introduce a wide range of functional groups.

N-Alkylation: The substitution of the hydrogen atom on the pyrazole nitrogen with an alkyl or aryl group is a common strategy. One modern approach involves an acid-catalyzed reaction with trichloroacetimidate electrophiles. This method avoids the need for strong bases or high temperatures. For instance, various pyrazoles can be N-alkylated using benzylic, phenethyl, and benzhydryl trichloroacetimidates in the presence of a Brønsted acid catalyst, providing good yields of the corresponding N-alkyl pyrazole products mdpi.comsemanticscholar.org. When unsymmetrical pyrazoles are used, a mixture of regioisomers may be formed, with steric effects typically controlling the product distribution semanticscholar.org.

Another established method is the reaction of nitropyrazole carboxylates with alkylating agents like bromoacetone in the presence of a base such as sodium bicarbonate researchgate.net. Alkylation of 3,4-dinitropyrazole has been shown to produce a mixture of 3,4- and 4,5-dinitro isomers researchgate.net. The choice of alkylating agent and reaction conditions is critical for achieving regioselectivity.

N-Amination: The introduction of an amino group at the pyrazole nitrogen can be achieved using various amination agents. A common reagent for this transformation is hydroxylamine-O-sulfonic acid. This electrophilic amination reagent has been successfully used to produce N-amino derivatives of nitropyrazoles, which are valuable intermediates for further synthesis researchgate.net.

Table 1: Examples of N-Substitution Reactions on Pyrazole Analogs

| Starting Material | Reagent(s) | Product Type | Reference |

| 4-Chloropyrazole | Phenethyl trichloroacetimidate, Acid catalyst | N-Alkylated pyrazole | semanticscholar.org |

| Methyl nitropyrazolecarboxylate | Bromoacetone, NaHCO₃ | N-Alkylated pyrazole | researchgate.net |

| Nitropyrazole | Hydroxylamine-O-sulfonic acid | N-Aminated pyrazole | researchgate.net |

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid group at the C4 position is a versatile handle for derivatization through esterification and amidation, leading to a large library of compounds.

Esterification: Esters of pyrazole carboxylic acids are commonly synthesized through acid-catalyzed reactions. A highly efficient method involves the treatment of the carboxylic acid with an alcohol, such as methanol, in the presence of a chlorinating agent like thionyl chloride (SOCl₂). This reaction proceeds by first converting the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with the alcohol. This procedure has been used for the large-scale synthesis of methyl 4-nitro-1H-pyrazole-3-carboxylate, an isomer of the target compound, achieving near-quantitative yields chemicalbook.com. The process involves cooling the initial mixture, slowly adding thionyl chloride, and then allowing the reaction to proceed overnight at room temperature chemicalbook.com.

Amidation: The formation of amides is a key transformation, often yielding compounds with significant biological activity. The most common route involves the conversion of the carboxylic acid to its corresponding acyl chloride, followed by reaction with a primary or secondary amine mdpi.comniscpr.res.in. The activation of the carboxylic acid is typically achieved using thionyl chloride or oxalyl chloride. For example, pyrazole-3-carboxylic acids have been converted to their acid chlorides and subsequently reacted with various diamines in refluxing tetrahydrofuran (THF) with a catalytic amount of pyridine to produce bis-carboxamide derivatives niscpr.res.in. Similarly, this method has been employed to synthesize a wide range of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides mdpi.comresearchgate.net.

Table 2: Reagents for Esterification and Amidation

| Transformation | Step 1 Reagent | Step 2 Reagent | Product | References |

| Esterification | Thionyl chloride (SOCl₂) | Alcohol (e.g., Methanol) | Ester | chemicalbook.com |

| Amidation | Thionyl chloride (SOCl₂) | Amine (primary or secondary) | Amide | mdpi.comniscpr.res.in |

Formation of Nitrile Derivatives from Carboxylic Acid Precursors

The conversion of the carboxylic acid group into a nitrile functionality introduces a valuable synthetic handle and significantly alters the electronic properties of the molecule. This transformation is typically achieved via a two-step process involving the formation of a primary amide intermediate, followed by dehydration.

The carboxylic acid is first converted to its primary amide as described in the amidation section (2.3.2), typically by reaction of the derived acyl chloride with ammonia. The resulting primary amide is then subjected to dehydration to yield the nitrile. A common and effective method for this dehydration step is the use of a mixture of thionyl chloride (SOCl₂) and N,N-dimethylformamide (DMF) in an appropriate solvent dergipark.org.tr. This reagent system efficiently removes water from the primary amide to form the corresponding carbonitrile. This synthetic route provides access to pyrazole-4-carbonitriles, which can serve as precursors for other nitrogen-containing heterocycles like tetrazoles acs.org.

Optimized Synthesis Procedures and Yield Enhancements

Improving the efficiency, yield, and environmental footprint of synthetic routes is a constant goal in chemical synthesis. For pyrazole carboxylic acids and their derivatives, several strategies have been developed to optimize procedures.

High-Yield Batch Processes: For the esterification of nitropyrazole carboxylic acids, procedural optimization has led to exceptionally high yields. In the synthesis of methyl 4-nitro-1H-pyrazole-3-carboxylate, a scaled-up batch process using thionyl chloride in methanol, followed by careful workup involving concentration and azeotropic distillation with toluene, resulted in product yields of 98.3% to 99.8% chemicalbook.com. This demonstrates how controlled reaction conditions and purification techniques can maximize product recovery.

One-Pot Syntheses and Green Catalysis: The development of one-pot reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency and waste reduction. An optimized one-pot, two-step method for the synthesis of 4-nitropyrazole, a key precursor, involves the nitration of pyrazole using a mixture of fuming nitric acid and fuming sulfuric acid. Optimization of the reagent stoichiometry, reaction temperature (50°C), and reaction time (1.5 hours) led to an improved yield of 85% guidechem.com.

Furthermore, the principles of green chemistry have been applied to the synthesis of pyrazole-4-carboxylic acid esters. A three-component reaction involving a phenylhydrazine, a benzaldehyde, and ethyl acetoacetate has been shown to be effectively catalyzed by a magnetic ionic liquid, 1-butyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl₄]). This solvent-free, one-pot process not only produces good to excellent yields (75-92%) but also allows for the easy separation and recycling of the catalyst using a magnet, significantly enhancing the sustainability of the synthesis sid.ir.

Table 3: Optimized Synthesis Methodologies

| Method | Key Feature | Substrate/Product | Yield | Reference |

| Optimized Batch Process | Controlled conditions, Azeotropic workup | Methyl 4-nitro-1H-pyrazole-3-carboxylate | 98.3-99.8% | chemicalbook.com |

| One-Pot, Two-Step Nitration | Optimized stoichiometry and conditions | 4-Nitropyrazole | 85% | guidechem.com |

| Green Catalysis | Recyclable magnetic ionic liquid catalyst | Pyrazole-4-carboxylic acid ethyl esters | 75-92% | sid.ir |

Chemical Reactivity and Reaction Mechanisms of 3 Nitro 1h Pyrazole 4 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of reactivity, engaging in typical acid-base and substitution reactions, albeit with its reactivity modulated by the adjacent nitro-substituted pyrazole (B372694) ring.

3-Nitro-1H-pyrazole-4-carboxylic acid possesses three key sites for acid-base interactions: the carboxylic acid proton (-COOH), the pyrrole-like N-H proton of the pyrazole ring, and the basic pyridine-like nitrogen atom.

Carboxylic Acid Proton: This is the most acidic proton in the molecule. The acidity of a carboxylic acid is enhanced by the presence of electron-withdrawing groups, which stabilize the resulting carboxylate anion. byjus.comopenstax.org In this case, both the nitro group and the pyrazole ring itself act as strong electron-withdrawing moieties. This dual effect significantly increases the acidity of the carboxylic acid group. For comparison, the pKa of benzoic acid is approximately 4.2, while the pKa of 3-nitrobenzoic acid is 3.47, demonstrating the acid-strengthening effect of a single nitro group. wikipedia.orgchemicalbook.com It is therefore anticipated that the pKa of this compound is lower than 3.47, making it a relatively strong organic acid.

Pyrazole N-H Proton: The N-H proton of the pyrazole ring is also acidic. In unsubstituted pyrazole, this proton has a pKa of about 14.2. ambeed.comimperial.ac.uk The attachment of two strong electron-withdrawing groups to the ring will increase the acidity of this proton, making it easier to deprotonate with a suitable base.

Pyridine-like Nitrogen: The sp2-hybridized nitrogen atom possesses a lone pair of electrons and can act as a base by accepting a proton. However, its basicity is substantially diminished by the powerful electron-withdrawing effects of the nitro and carboxyl groups. Unsubstituted pyrazole is a weak base, with the pKa of its conjugate acid being approximately 2.5. numberanalytics.comnih.gov The basicity of the pyridine-like nitrogen in this compound is expected to be significantly lower.

The following table provides a comparison of relevant pKa values to contextualize the acidity of the target compound.

| Compound | Functional Group | pKa Value | Reference(s) |

| Benzoic Acid | Carboxylic Acid | ~4.2 | libretexts.org |

| 3-Nitrobenzoic Acid | Carboxylic Acid | 3.47 | wikipedia.orgchemicalbook.com |

| Pyrazole | Conjugate Acid (N-H) | ~2.5 | numberanalytics.comnih.gov |

| Pyrazole | N-H Proton | ~14.2 | ambeed.comimperial.ac.uk |

| This compound | Carboxylic Acid | < 3.47 (Predicted) |

This interactive table is based on established pKa values for related compounds to predict the relative acidity.

Like other carboxylic acids, the carboxyl group of this compound can undergo nucleophilic acyl substitution. pressbooks.pub However, the hydroxyl group (-OH) is a poor leaving group, meaning the carboxylic acid must typically be activated for the reaction to proceed efficiently. masterorganicchemistry.comlibretexts.org Common transformations include conversion to esters, amides, and acid chlorides.

Esterification: The formation of an ester can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, a more reactive derivative, such as the corresponding acid chloride, can be prepared first and then reacted with an alcohol. uomustansiriyah.edu.iq

Amidation: Direct reaction with an amine is often difficult as it results in an acid-base reaction forming a stable salt. Therefore, amides are typically synthesized by first converting the carboxylic acid to a more reactive species. A common method involves forming the acid chloride by reacting the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of an amine. uomustansiriyah.edu.iq

Acid Chloride Formation: The carboxylic acid can be converted to the more reactive 3-nitro-1H-pyrazole-4-carbonyl chloride using standard reagents such as thionyl chloride (SOCl₂). This acid chloride is a versatile intermediate for synthesizing various other derivatives. researchgate.net

The table below summarizes key nucleophilic acyl substitution reactions.

| Reaction Type | Reagents | Product |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | 3-Nitro-1H-pyrazole-4-carbonyl chloride |

| Esterification (via acid chloride) | 1. SOCl₂ 2. Alcohol (R-OH), Pyridine | Alkyl 3-nitro-1H-pyrazole-4-carboxylate |

| Amidation (via acid chloride) | 1. SOCl₂ 2. Amine (RNH₂ or R₂NH) | N-substituted 3-nitro-1H-pyrazole-4-carboxamide |

This interactive table illustrates common synthetic routes for the derivatization of the carboxylic acid moiety.

Reactivity of the Nitro Group

The nitro group profoundly influences the reactivity of the pyrazole ring, primarily by deactivating it towards electrophilic attack and activating it towards nucleophilic substitution.

The pyrazole ring is generally considered an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS), with the C4 position being the most favorable site for attack. rrbdavc.orgscribd.comquora.com However, in this compound, the situation is drastically different. The molecule possesses two powerful deactivating, electron-withdrawing groups (nitro and carboxyl) attached to the ring. nih.gov These groups reduce the electron density of the pyrazole ring to such an extent that it becomes highly deactivated towards attack by electrophiles. libretexts.org The only available carbon for substitution is at the C5 position. Given the strong deactivation, forcing conditions would be required for any further electrophilic substitution, and such reactions are generally not feasible or have not been reported.

The presence of a strong electron-withdrawing nitro group makes the pyrazole ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This type of reaction typically requires a good leaving group (such as a halide) on the ring. The pyrazole ring carbons at positions C3 and C5 are particularly susceptible to nucleophilic attack. nih.govresearchgate.net

In this compound, the nitro group at C3 strongly activates the C5 position towards nucleophilic attack. If a suitable leaving group were present at the C5 position, it would be readily displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates). While the target molecule itself lacks a leaving group at C5, its derivatives could undergo such reactions.

In some highly activated heterocyclic systems, the nitro group itself can act as a leaving group. mdpi.com For this compound, nucleophilic displacement of the C3-nitro group is a possibility, although it would likely require strong nucleophiles and specific reaction conditions due to the high energy of the intermediate Meisenheimer complex that would be formed. masterorganicchemistry.comlibretexts.org

Heterocyclic Ring Transformations and Cyclization Reactions

The functional groups of this compound can participate in reactions that lead to the formation of new fused heterocyclic rings or complete transformation of the pyrazole ring.

Cyclocondensation Reactions: The carboxylic acid moiety can react with bifunctional nucleophiles to form fused ring systems. A prominent example is the reaction with hydrazine (B178648) or its derivatives. The cyclocondensation of pyrazole-4-carboxylic acids with hydrazine hydrate (B1144303) can lead to the formation of pyrazolo[3,4-d]pyridazinone derivatives, which are bicyclic heterocyclic compounds of significant interest in medicinal chemistry. researchgate.netresearchgate.net

Ring Transformation Reactions: Highly electron-deficient nitro-substituted heterocycles can undergo ring-opening and rearrangement sequences upon reaction with certain nucleophiles. For instance, 1,4-dinitropyrazole has been shown to react with primary amines and hydrazines, serving as a synthetic equivalent of nitromalonaldehyde (B3023284) in ring transformation reactions that yield new substituted pyrazoles. researchgate.net It is plausible that under specific conditions with potent nucleophiles, the this compound ring could undergo similar transformations initiated by nucleophilic attack, leading to different heterocyclic or acyclic products. thieme-connect.de

Influence of Substituents on Reaction Pathways

The reactivity of this compound is significantly influenced by the nature and position of substituents on the pyrazole ring. These substituents can alter the electron density distribution within the molecule, thereby affecting the susceptibility of various sites to nucleophilic or electrophilic attack, as well as influencing the stability of reaction intermediates. The interplay of inductive and resonance effects of these substituents dictates the preferred reaction pathways, including nucleophilic substitution, decarboxylation, and reactions involving the carboxylic acid group.

Nucleophilic Aromatic Substitution

The pyrazole ring in this compound is electron-deficient due to the presence of the nitro group, making it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group. The presence of other substituents can either enhance or diminish this reactivity.

For instance, in related 4-halonitro-pyrazolecarboxylic acids, the halogen at the 4-position is a viable leaving group for nucleophilic substitution. The reaction of 4-bromo-1-methyl-5-nitropyrazole-3-carboxylic acid with arylamines in the presence of a copper catalyst results in the formation of both 4-arylamino and 4-hydroxy substituted products. osti.gov This indicates a competitive nucleophilic attack by the arylamine and water. The presence of a methyl group at the N1 position influences the solubility and potentially the electronic nature of the ring, facilitating the substitution reaction.

In a different system, 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole readily undergoes nucleophilic substitution of the chlorine atom by an azide (B81097) group. mdpi.com The electron-withdrawing nature of the 4-nitrophenyl group at the N1 position, in conjunction with the 4-nitro group, further activates the C5 position towards nucleophilic attack.

Table 1: Influence of Substituents on Nucleophilic Aromatic Substitution

| Substituent(s) | Position(s) | Reagent | Product(s) | Reference |

|---|---|---|---|---|

| 1-methyl, 4-bromo, 5-nitro | N1, C4, C5 | Arylamines | 4-arylamino and 4-hydroxy nitropyrazolecarboxylic acids | osti.gov |

Decarboxylation Reactions

The decarboxylation of pyrazole-4-carboxylic acids is a key reaction, and its facility is highly dependent on the substituents present on the pyrazole ring. Generally, electron-withdrawing groups on the pyrazole ring can stabilize the carbanionic intermediate formed upon decarboxylation, thus facilitating the reaction.

While specific studies on the decarboxylation of this compound are not extensively detailed in the provided context, information on related compounds offers valuable insights. For example, the decarboxylation of 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is achieved by heating, albeit in a low yield. google.com In contrast, the decarboxylation of 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid requires a copper catalyst in quinoline. google.com This suggests that the electron-donating amino group may have a different electronic influence on the transition state of the decarboxylation compared to the methyl group.

Furthermore, patents describe the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives under acidic or basic conditions at elevated temperatures. google.com The presence of strongly electron-withdrawing haloalkyl groups likely facilitates the removal of the carboxyl group.

Reactions of the Carboxylic Acid Group

The reactivity of the carboxylic acid functional group in this compound, primarily its conversion to esters and amides, is also modulated by the substituents on the pyrazole ring. Electron-withdrawing groups on the ring can enhance the electrophilicity of the carboxyl carbon, making it more susceptible to attack by nucleophiles.

The conversion of 1H-pyrazole-3-carboxylic acid derivatives to their corresponding acid chlorides, esters, or amides is a common transformation. researchgate.netniscpr.res.in For instance, the reaction of a pyrazole-3-carboxylic acid with thionyl chloride yields the acid chloride, which can then react with various alcohols or amines to form esters or amides, respectively. researchgate.net The presence of a nitro group, as in this compound, would be expected to facilitate these transformations due to its strong electron-withdrawing nature.

The synthesis of methyl 4-nitro-1H-pyrazole-3-carboxylate from 4-nitro-1H-pyrazole-3-carboxylic acid is achieved by reaction with methanol (B129727) and thionyl chloride. chemicalbook.com This esterification proceeds efficiently, highlighting the reactivity of the carboxylic acid group in the presence of a nitro substituent.

Table 2: Summary of Substituent Effects on Reaction Pathways

| Reaction Type | Electron-Withdrawing Substituents' Effect | Electron-Donating Substituents' Effect |

|---|---|---|

| Nucleophilic Aromatic Substitution | Activate the ring, facilitating substitution. | Deactivate the ring, hindering substitution. |

| Decarboxylation | Generally facilitate decarboxylation by stabilizing the intermediate. | May have varied effects depending on position and nature. |

| Carboxylic Acid Reactions (e.g., Esterification) | Enhance the electrophilicity of the carboxyl carbon, promoting reaction. | Reduce the electrophilicity of the carboxyl carbon, potentially slowing the reaction. |

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy of 3-Nitro-1H-pyrazole-4-carboxylic acid reveals distinct signals corresponding to the different types of protons in the molecule. The spectrum is characterized by a singlet for the proton attached to the pyrazole (B372694) ring (C5-H), a broad signal for the proton on the pyrazole nitrogen (N1-H), and another broad signal for the acidic proton of the carboxylic acid group (-COOH). The downfield shift of the C5-H proton is influenced by the electron-withdrawing effects of the adjacent nitro and carboxylic acid groups. The protons on the heteroatoms (N-H and O-H) are typically broad due to chemical exchange and quadrupolar coupling effects.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| C5-H | ~8.5 - 9.0 | Singlet (s) | Position can vary based on solvent and concentration. |

| N1-H | Highly variable, broad | Broad Singlet (br s) | Often exchanges with D₂O; position and width are solvent-dependent. |

| COOH | > 10, very broad | Broad Singlet (br s) | Highly deshielded acidic proton; often exchanges with D₂O. |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct signals are expected, corresponding to the three carbon atoms of the pyrazole ring and the carbon of the carboxyl group. The chemical shifts are significantly influenced by the substituents. The carbon atom C3, bonded to the electron-withdrawing nitro group, and C4, attached to the carboxylic acid group, are shifted downfield. The carboxyl carbon (C=O) appears at the lowest field, which is characteristic for this functional group. nih.gov

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~145 - 155 |

| C4 | ~115 - 125 |

| C5 | ~130 - 140 |

| COOH | ~160 - 170 |

Note: Chemical shifts are approximate and derived from spectral databases. nih.gov Exact values depend on the solvent and experimental conditions.

Nitrogen Nuclear Magnetic Resonance (¹⁴N and ¹⁵N NMR) for Nitrogen Atom Environments

Nitrogen NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. This compound contains three chemically distinct nitrogen atoms: two in the pyrazole ring (a pyridinic type, -N=, and a pyrrolic type, -NH-) and one in the nitro group (-NO₂).

¹⁵N NMR: This technique, while less sensitive due to the low natural abundance of the ¹⁵N isotope (0.37%), provides sharp signals and is preferred for detailed structural analysis. huji.ac.il The pyridinic nitrogen of the pyrazole ring is expected to resonate at a higher frequency compared to the pyrrolic nitrogen. The nitrogen of the nitro group typically appears at a very high chemical shift, often in the range of +350 to +410 ppm relative to ammonia. researchgate.net

¹⁴N NMR: The ¹⁴N isotope is highly abundant (99.63%), but it is a quadrupolar nucleus. huji.ac.il This property often leads to very broad signals, which can make interpretation difficult, especially for nitrogen atoms in asymmetric environments. huji.ac.ilrsc.org Despite this, ¹⁴N NMR can be used to identify the presence of different nitrogen environments. acs.org

While specific experimental data for this compound is not widely published, the distinct electronic environments of the three nitrogen atoms would theoretically produce three unique signals in a nitrogen NMR spectrum.

Multi-nuclear NMR Approaches

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguous assignment of ¹H and ¹³C signals.

HSQC: An HSQC experiment would show a correlation peak between the C5 carbon and its directly attached proton (C5-H), confirming their connectivity.

HMBC: An HMBC experiment would reveal correlations between protons and carbons separated by two or three bonds. For instance, the C5-H proton would show correlations to the C3 and C4 carbons. The N1-H proton could show correlations to C3 and C5, helping to definitively assign the carbons within the pyrazole ring. Such correlations are crucial for distinguishing between isomers.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. The spectra of this compound are dominated by features from the carboxylic acid, nitro, and pyrazole functionalities. nih.gov

Carboxylic Acid Group: This group is identified by a very broad O-H stretching band in the IR spectrum, typically in the 2500-3300 cm⁻¹ region, due to strong hydrogen bonding. iosrjournals.org The C=O stretch gives a strong, sharp absorption around 1700-1730 cm⁻¹. jyoungpharm.org

Nitro Group: The nitro group exhibits two characteristic stretching vibrations: a strong asymmetric stretch (νas) around 1520-1560 cm⁻¹ and a symmetric stretch (νs) around 1340-1380 cm⁻¹. nih.gov These are often strong bands in both IR and Raman spectra.

Pyrazole Ring: The pyrazole ring has several characteristic vibrations, including C-H, C=N, C-C, and N-N stretching and ring deformation modes, which typically appear in the fingerprint region (below 1600 cm⁻¹). researchgate.net The N-H stretching vibration of the pyrazole ring is observed as a broad band around 3100-3300 cm⁻¹.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 (very broad) | IR |

| N-H Stretch (Pyrazole Ring) | 3100 - 3300 (broad) | IR |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | IR (Strong), Raman (Weak) |

| C=N Stretch (Pyrazole Ring) | 1580 - 1620 | IR, Raman |

| NO₂ Asymmetric Stretch | 1520 - 1560 | IR (Strong), Raman (Strong) |

| NO₂ Symmetric Stretch | 1340 - 1380 | IR (Strong), Raman (Strong) |

| C-O Stretch / O-H Bend | 1200 - 1300 | IR |

Note: Data compiled from general spectroscopic tables and spectral data available on PubChem for the related isomer 4-Nitro-1H-pyrazole-3-carboxylic acid. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₄H₃N₃O₄, giving it a molecular weight of approximately 157 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 157. nih.gov

The fragmentation of the molecule is driven by its functional groups. Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to a peak at m/z 140.

Loss of water (H₂O): [M - 18]⁺, resulting in a peak at m/z 139, often from rearrangement.

Loss of nitric oxide (•NO): [M - 30]⁺, giving a peak at m/z 127.

Loss of a carboxyl group (•COOH): [M - 45]⁺, yielding a fragment at m/z 112.

Loss of a nitro group (•NO₂): [M - 46]⁺, producing a significant peak at m/z 111.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 157 | [M]⁺ (Molecular Ion) |

| 140 | [M - OH]⁺ |

| 112 | [M - COOH]⁺ |

| 111 | [M - NO₂]⁺ |

Note: Fragmentation data is based on the analysis of the GC-MS spectrum for the related isomer 4-Nitro-1H-pyrazole-3-carboxylic acid from the NIST database. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the application of single-crystal X-ray diffraction would provide definitive insights into its three-dimensional arrangement in the solid state. The analysis of closely related pyrazole derivatives offers a framework for understanding the potential structural features of the title compound.

The initial step in X-ray crystallographic analysis involves the determination of the crystal system and the dimensions of the unit cell. For instance, the related compound, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, has been reported to crystallize in the monoclinic system. bg.ac.rs It is plausible that this compound could adopt a similar or different crystal system, such as orthorhombic or triclinic, depending on the packing of the molecules. The unit cell parameters—a, b, c, α, β, and γ—would be precisely determined from the diffraction pattern.

A hypothetical data table for the crystallographic parameters of this compound, based on typical values for similar small organic molecules, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0 |

| b (Å) | 11.0 |

| c (Å) | 14.0 |

| α (°) | 90 |

| β (°) | 95 |

| γ (°) | 90 |

| Volume (ų) | 1073 |

| Z (molecules per unit cell) | 4 |

The crystal packing of this compound would be dictated by a network of intermolecular interactions. The presence of a carboxylic acid group, a nitro group, and the pyrazole ring provides multiple sites for hydrogen bonding and other non-covalent interactions. The N-H of the pyrazole ring and the O-H of the carboxylic acid are strong hydrogen bond donors. The oxygen atoms of the carboxylic acid and the nitro group, along with the pyrazole nitrogen atoms, can act as hydrogen bond acceptors.

X-ray crystallography would provide precise information on the conformation of the this compound molecule in the crystalline state. This includes the planarity of the pyrazole ring and the relative orientation of the carboxylic acid and nitro substituents. The torsion angles between the pyrazole ring and its substituents would be accurately determined. For carboxylic acids, there is often interest in the conformation around the C-C single bond connecting the carboxylic group to the ring, as well as the orientation of the hydroxyl proton (syn or anti).

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. This experimental data is then compared with the theoretical values calculated from the molecular formula to verify the compound's elemental composition and purity. The molecular formula for this compound is C₄H₃N₃O₄. nih.gov

The theoretical elemental composition can be calculated as follows:

Molecular Weight: 157.08 g/mol

Carbon (C): (4 * 12.01) / 157.08 * 100% = 30.58%

Hydrogen (H): (3 * 1.01) / 157.08 * 100% = 1.92%

Nitrogen (N): (3 * 14.01) / 157.08 * 100% = 26.75%

Oxygen (O): (4 * 16.00) / 157.08 * 100% = 40.75%

A typical experimental result for a pure sample would be expected to be within ±0.4% of the theoretical values.

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon | 30.58 | 30.62 |

| Hydrogen | 1.92 | 1.90 |

| Nitrogen | 26.75 | 26.71 |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for assessing the purity of a compound and for its separation from reaction byproducts or other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two commonly employed techniques.

For a polar, acidic compound like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method for purity analysis. A C18 or a more polar embedded stationary phase could be used. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acid modifier such as formic acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention. Detection could be achieved using a UV detector, as the pyrazole ring and nitro group are chromophores.

Gas chromatography is generally less suitable for the direct analysis of non-volatile and thermally labile compounds like carboxylic acids. However, with prior derivatization to convert the acidic proton into a less polar group (e.g., through esterification to form a methyl or ethyl ester), GC analysis becomes feasible. This derivatization step increases the volatility and thermal stability of the analyte. A polar capillary column would likely be used for the separation, and detection could be performed with a flame ionization detector (FID) or a mass spectrometer (MS). colostate.edu

A hypothetical HPLC method for the analysis of this compound is outlined below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering profound insights into molecular systems at the electronic level. These methods are used to determine the geometric and electronic properties of molecules with high accuracy.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is widely used to determine the optimized geometry and electronic structure of molecules. For 3-Nitro-1H-pyrazole-4-carboxylic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to find the molecule's lowest energy conformation.

These calculations yield precise information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure. A study on various nitropyrazole derivatives using the B3LYP/6-311G(d,p) level of theory confirmed that optimized geometries are stable on the potential energy surface. energetic-materials.org.cn For a molecule like this compound, planarity is expected due to the aromatic pyrazole (B372694) ring, although slight torsions may occur around the carboxylic acid and nitro groups.

Table 1: Predicted Geometric Parameters for a Pyrazole-based Structure (Note: This data is illustrative for a related pyrazole structure, as specific optimized geometry for this compound is not available in the cited literature.)

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |

| Bond Length | N1-N2 | 1.35 Å |

| Bond Length | N2-C3 | 1.33 Å |

| Bond Length | C3-C4 | 1.42 Å |

| Bond Length | C4-C5 | 1.38 Å |

| Bond Length | C5-N1 | 1.34 Å |

| Bond Length | C3-N (Nitro) | 1.45 Å |

| Bond Length | C4-C (Carboxyl) | 1.48 Å |

| Bond Angle | N1-N2-C3 | 111.5° |

| Bond Angle | N2-C3-C4 | 106.0° |

| Bond Angle | C3-C4-C5 | 107.5° |

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.org

Table 2: Illustrative Frontier Orbital Energies for Pyrazole Derivatives (Note: These values are examples from related compounds to demonstrate typical ranges.)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

| Pyrazole-1 | -7.12 | -1.55 | 5.57 |

| Pyrazole-2 | -6.98 | -2.01 | 4.97 |

| Pyrazole-3 | -7.54 | -2.33 | 5.21 |

Electrostatic Potential Maps (MEP) and Electron Localization Function (ELF)

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on a molecule's surface. libretexts.org They are invaluable for predicting how molecules will interact, particularly in non-covalent interactions like hydrogen bonding and for identifying sites susceptible to electrophilic or nucleophilic attack. deeporigin.com The MEP is color-coded: red indicates regions of high electron density (negative potential), typically around electronegative atoms like oxygen, while blue indicates regions of low electron density (positive potential), usually around hydrogen atoms. deeporigin.com

For this compound, the MEP would show significant negative potential (red) around the oxygen atoms of both the nitro group and the carboxylic acid group. A region of positive potential (blue) would be expected around the acidic proton of the carboxylic acid and the N-H proton of the pyrazole ring. Such maps are critical for understanding intermolecular interactions in the solid state and in solution. researchgate.net

The Electron Localization Function (ELF) is another method for mapping the electronic structure of a molecule. It provides a measure of the likelihood of finding an electron pair in a given region, effectively distinguishing core electrons, covalent bonds, and lone pairs. This provides a detailed picture of the chemical bonding within the molecule.

Vibrational Spectroscopy Simulations and Potential Energy Distribution (PED) Analysis

Computational methods can simulate vibrational spectra (like FT-IR and Raman) with high accuracy. arxiv.org DFT calculations are used to compute the harmonic vibrational frequencies of the molecule at its optimized geometry. These calculated frequencies often show a systematic deviation from experimental values, which can be corrected using a scaling factor.

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsional vibrations of particular bonds or functional groups. researchgate.net This allows for a detailed interpretation of experimental spectra. For this compound, PED analysis would help assign characteristic vibrations, including N-H stretching, C=O stretching of the carboxylic acid, and symmetric/asymmetric stretching of the NO₂ group. researchgate.net

Table 3: Hypothetical Vibrational Frequencies and PED Assignments for this compound (Note: This is an illustrative table based on characteristic frequencies for the functional groups.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | PED Assignment |

| ν(O-H) | 3550 | 98% O-H stretch |

| ν(N-H) | 3450 | 95% N-H stretch |

| ν(C=O) | 1720 | 85% C=O stretch |

| νasym(NO₂) | 1550 | 88% asym. NO₂ stretch |

| νsym(NO₂) | 1350 | 82% sym. NO₂ stretch |

| Ring stretch | 1480 | C=N, C-C stretch |

Prediction of Molecular Properties and Reactivity

Quantum chemical calculations can predict a wide range of molecular properties and reactivity descriptors. Beyond the HOMO-LUMO gap, other global reactivity descriptors derived from conceptual DFT include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to charge transfer ( (I-A)/2 ).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons ( χ²/2η ).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For this compound, the high electronegativity and electrophilicity index, driven by the nitro group, would indicate its susceptibility to nucleophilic attack.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a key tool in this field, especially in drug discovery. ej-chem.org

QSAR models are mathematical equations that relate variations in the biological activity of a series of compounds to changes in their physicochemical properties (descriptors). nih.gov These descriptors, which can be electronic, steric, or hydrophobic, are calculated computationally. For a series of derivatives of this compound, a QSAR study could be performed to understand how modifications to the molecule (e.g., adding substituents) would affect a specific biological activity, such as antifungal or anticancer properties. ingentaconnect.comnih.gov Such models can guide the synthesis of new compounds with enhanced potency and are a critical component of modern medicinal chemistry. nih.gov

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

3-Nitro-1H-pyrazole-4-carboxylic acid serves as a crucial starting material in the synthesis of more complex molecules due to the reactivity of its functional groups. The carboxylic acid moiety can be readily converted into a variety of other functional groups such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. For instance, the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid with methanol (B129727) in the presence of thionyl chloride produces methyl 4-nitro-1H-pyrazole-3-carboxylate, a key intermediate for further synthetic transformations.

The pyrazole (B372694) core itself is a common scaffold in medicinal chemistry and materials science. The presence of the nitro group offers additional synthetic possibilities. It can act as a directing group for further substitution on the pyrazole ring or be reduced to an amino group, which can then be diazotized or acylated to introduce further complexity. This versatility makes this compound and its isomers valuable building blocks for constructing intricate molecular architectures.

Development of Novel Heterocyclic Systems

The reactivity of this compound facilitates the synthesis of novel heterocyclic systems. The pyrazole ring can be fused with other rings to create bicyclic and polycyclic structures with unique properties. For example, pyrazole-3-carboxylic acid derivatives can be used to synthesize pyrazolopyridazinones through cyclization reactions with hydrazines. These fused heterocyclic systems are of interest for their potential biological activities and applications in materials science.

Furthermore, the functional groups on the this compound molecule can participate in cycloaddition reactions. For instance, nitrilimines can undergo 1,3-dipolar cycloaddition reactions to form new pyrazole derivatives. thermofisher.com This approach allows for the creation of highly substituted and functionally diverse pyrazole-based compounds that are not easily accessible through other synthetic routes. The development of such novel heterocyclic systems is a dynamic area of research, with potential applications ranging from pharmaceuticals to organic electronics.

Potential in Material Science and Polymer Chemistry

The unique combination of a high-nitrogen heterocyclic ring, a nitro group, and a reactive carboxylic acid group makes this compound an attractive candidate for the development of advanced materials.

A significant area of application for this compound and its derivatives is in the field of energetic materials. fishersci.comresearchgate.net The high nitrogen content and the presence of the nitro group contribute to a high heat of formation and density, which are desirable characteristics for explosives, propellants, and pyrotechnics. fishersci.comresearchgate.net Researchers are actively exploring the synthesis of new energetic compounds based on the nitropyrazole framework to achieve a balance of high performance and low sensitivity to external stimuli like impact and friction. chemscene.com

The thermal stability and detonation properties of energetic materials derived from nitropyrazoles are critical parameters. The introduction of nitro groups onto the pyrazole ring generally increases the detonation pressure and velocity. mdpi.com For example, trinitro-substituted pyrazoles and tetranitro-substituted pyrazoles have been shown to exhibit detonation pressures and velocities superior to those of the conventional explosive RDX. mdpi.com The thermal stability of these compounds is also a key consideration, with decomposition temperatures often exceeding 200°C. chemscene.com

Table 1: Detonation Properties of Selected Nitro-Substituted Pyrazoles

| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

|---|---|---|---|

| 3,4,5-trinitro-1H-pyrazole | 1.9211 | 9.01 | 36.86 |

| 1,4,5-trinitro-1H-pyrazole | 1.9012 | 9.11 | 37.21 |

| 1,3,5-trinitro-1H-pyrazole | 1.9213 | 9.19 | 38.21 |

| 1,3,4-trinitro-1H-pyrazole | 1.9113 | 9.14 | 37.62 |

| 1,3,4,5-tetranitro-1H-pyrazole | 1.9588 | 9.05 | 37.89 |

| RDX | 1.8580 | 8.79 | 34.29 |

Data sourced from theoretical calculations. mdpi.com

While the primary focus in the literature is on energetic polymers, the functional groups of this compound present opportunities for its incorporation into other types of polymers. The carboxylic acid group can be utilized for polyester (B1180765) or polyamide formation through condensation polymerization. The pyrazole ring, with its aromatic and thermally stable nature, could impart desirable properties such as high thermal stability and specific optical or electronic characteristics to the resulting polymers.

Research into pyrazole-based microporous organic polymers (MOPs) has shown their potential for applications such as CO2 capture. chemscene.com Although not specifically mentioning this compound, this research highlights the utility of the pyrazole moiety in creating functional polymers. The presence of a nitro group on the pyrazole ring could further enhance the properties of such polymers, for example, by modifying their electronic properties or providing sites for post-polymerization modification. This remains an area with potential for future research and development.

Exploitation in Agrochemical Design Research

Pyrazole carboxylic acid amides are a well-established class of fungicides in the agrochemical industry. These compounds often act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi. The core pyrazole carboxamide structure is a key pharmacophore, and modifications to the pyrazole ring and the amide portion of the molecule can significantly influence the antifungal activity and spectrum.

Derivatives of this compound are being investigated for their potential as new agrochemical agents. By converting the carboxylic acid to various amides, researchers can generate libraries of new compounds for screening against a range of plant pathogens. The nitro group can influence the electronic properties of the molecule and its interaction with the target enzyme, potentially leading to enhanced efficacy or a different spectrum of activity compared to existing fungicides. The design and synthesis of novel pyrazole-based agrochemicals is an active field of research, with the goal of developing more effective and environmentally benign crop protection solutions.

Investigations into Biological Activity Profiles Mechanism Focused Approaches

Enzymatic Modulation Studies

The pyrazole-4-carboxylic acid scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of enzymes. While direct enzymatic studies on 3-nitro-1H-pyrazole-4-carboxylic acid are not extensively documented, research on structurally related derivatives provides significant insight into its potential for enzymatic modulation. These derivatives have been shown to inhibit several classes of enzymes, primarily through competitive binding at the active site.

Key findings from studies on related pyrazole (B372694) compounds include:

Carbonic Anhydrase Inhibition : Various pyrazole carboxamide derivatives bearing a sulfonamide moiety have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. tandfonline.comresearchgate.netnih.gov These enzymes are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma. researchgate.net The inhibitory constants (Ki) for some of these derivatives were found to be in the low micromolar to nanomolar range, indicating potent inhibition. researchgate.netnih.gov

Kinase Inhibition : The pyrazole core is integral to multitargeted kinase inhibitors. For instance, the pyrazol-4-yl urea (B33335) derivative AT9283, which incorporates a pyrazole-benzimidazole motif, is a potent inhibitor of Aurora kinases, as well as other kinases like JAK2 and Abl. acs.org The pyrazole ring plays a crucial role in fitting into the narrow ATP-binding pocket of these enzymes. acs.org

Demethylase Inhibition : More recent research has explored 1H-pyrazole-4-carboxylic acid derivatives as inhibitors of the DNA 6mA demethylase ALKBH1, which has potential applications in gastric cancer therapy. researchgate.net

Other Enzymatic Targets : The pyrazole scaffold has also been used to develop inhibitors for other bacterial enzymes, such as N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), which is a potential target for new antibiotics. nih.gov

The presence and position of the nitro group on the pyrazole ring, as in this compound, are expected to significantly influence the compound's electronic properties and steric profile. This, in turn, would affect its binding affinity and selectivity for specific enzyme targets.

Table 1: Enzymatic Targets of Structurally Related Pyrazole Carboxylic Acid Derivatives

| Enzyme Target | Derivative Class | Observed Effect | Potential Therapeutic Area | Reference(s) |

|---|---|---|---|---|

| Carbonic Anhydrase (hCA I, hCA II) | Pyrazole-carboxamides with sulfonamide moiety | Inhibition (Ki values in µM-nM range) | Glaucoma, Epilepsy | researchgate.netnih.gov |

| Aurora Kinase A, JAK2, Flt-3, Abl | Pyrazole-benzimidazoles, Pyrazol-4-yl ureas | Potent Inhibition (IC50 in nM range) | Cancer | acs.org |

| DNA 6mA Demethylase ALKBH1 | 1H-Pyrazole-4-carboxylic acid derivatives | Inhibition | Gastric Cancer | researchgate.net |

| DapE (Bacterial Desuccinylase) | Pyrazole thioethers | Inhibition | Antibacterial Therapy | nih.gov |

Receptor Interaction Investigations

The ability of small molecules to interact with cellular receptors is fundamental to pharmacology. Investigations into pyrazole carboxylic acid isomers have shown that this scaffold can engage with specific G protein-coupled receptors (GPCRs).

Specifically, pyrazole-3-carboxylic acid, an isomer of the title compound, has been identified as a partial agonist for hydroxy-carboxylic acid (HCA) receptors, particularly the nicotinic acid receptor GPR109A (HCA₂). doi.org These receptors are involved in sensing energy metabolism intermediates. nih.gov

Agonism at HCA Receptors : Studies on the rat nicotinic acid receptor demonstrated that pyrazole-3-carboxylic acid has submicromolar affinity (Ki = 0.59 μM) and acts as a high-efficacy partial agonist. doi.org The carboxylic acid group is essential for this interaction, likely forming an ionic bond with a key arginine residue within the receptor's transmembrane domain. nih.gov

Table 2: Receptor Interactions of Related Pyrazole Carboxylic Acid Compounds

| Receptor Target | Compound | Interaction Type | Affinity (Ki) | Reference(s) |

|---|---|---|---|---|

| Nicotinic Acid Receptor (GPR109A/HCA₂) | Pyrazole-3-carboxylic acid | Partial Agonist | 0.59 µM (rat) | doi.org |

Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the pyrazole carboxylic acid framework, extensive SAR studies have been conducted, revealing key structural features that govern potency and selectivity against various biological targets. nih.gov

Antifungal Activity : In a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, modifications to the amide portion were found to be critical for antifungal activity against phytopathogenic fungi. researchgate.netmdpi.com The pyrazole-4-acyl group was identified as an outstanding pharmacophore, and the introduction of bulky, substituted phenyl rings on the amide nitrogen generally led to potent succinate (B1194679) dehydrogenase (SDH) inhibitors. researchgate.netmdpi.com

Enzyme Inhibition : For meprin α and β inhibitors, SAR exploration of 3,4,5-substituted pyrazoles showed that aryl moieties at the 3 and 5 positions target the S1 and S1' pockets of the enzymes. nih.gov The introduction of acidic groups, such as a meta-substituted carboxyphenyl moiety, increased activity against meprin β. nih.gov In the case of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, electronic properties of substituents on the pyrazole ring significantly impacted potency; electron-withdrawing groups (e.g., trifluoromethyl) were better tolerated than electron-donating groups (e.g., methoxy). acs.org

Kinase Inhibition : For Aurora kinase inhibitors based on the pyrazole-benzimidazole scaffold, SAR studies revealed that this core motif has excellent complementarity with the narrow region of the ATP pocket, making it a key driver for potency and selectivity. acs.org

These findings underscore the chemical tractability of the pyrazole ring. The this compound structure offers distinct points for chemical modification—the N1 position of the pyrazole, the carboxylic acid at C4, and the potential for substitution at C5. The strong electron-withdrawing nitro group at C3 is a key feature that differentiates it from many studied analogs and would be a critical determinant in its specific SAR profile.

Table 3: Summary of Key Structure-Activity Relationship Findings for Pyrazole Derivatives

| Biological Target | Structural Moiety | Key SAR Finding | Impact on Activity | Reference(s) |

|---|---|---|---|---|

| Fungal Succinate Dehydrogenase (SDH) | Amide group of pyrazole-4-carboxamides | Introduction of substituted aniline/indazole moieties | Increased antifungal potency | researchgate.netmdpi.com |

| Meprin α and β | Substituents at pyrazole C3 and C5 | Aryl groups target S1/S1' pockets; acidic groups enhance meprin β activity | Modulates potency and selectivity | nih.gov |

| NAAA Enzyme | Substituents at pyrazole C3 and C5 | Electron-withdrawing groups at C3 are preferred over electron-donating groups | Potency is sensitive to electronic effects | acs.org |

| Aurora Kinases | Pyrazole-benzimidazole core | The core motif provides high complementarity to the ATP binding site | Key driver for potency | acs.org |

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to study and manipulate biological systems by interacting with a specific protein or pathway. mskcc.org They are invaluable tools in chemical biology for understanding protein function in a native cellular environment. mskcc.orgnih.gov An effective chemical probe typically consists of a target recognition element (pharmacophore), a linker, and a reporter tag (e.g., fluorescent dye, biotin, or radioisotope). nih.govnih.gov

The this compound scaffold possesses features that make it a suitable starting point for the development of chemical probes.

Pharmacophore Core : The nitropyrazole ring can serve as the specific recognition element that binds to a target enzyme or receptor, as established by the biological activities of related compounds.

Functional Handle for Conjugation : The carboxylic acid at the C4 position provides a convenient and versatile chemical handle. It can be readily activated and coupled to linkers bearing reporter groups using standard amide bond formation chemistry. This allows for the attachment of:

Fluorophores (e.g., FITC) for use in fluorescence microscopy and flow cytometry. mskcc.org

Biotin for affinity purification and proteomic analyses of target proteins. mskcc.org

Radiolabels (e.g., ¹²⁴I) for use in imaging techniques like positron emission tomography (PET). mskcc.org

By modifying this compound to include such tags, researchers could create probes to visualize the subcellular localization of its biological targets, identify binding partners, and quantify target engagement in living cells or organisms. The development of such probes would be a logical next step in elucidating the detailed mechanism of action of this class of compounds.

Future Directions and Emerging Research Avenues

Green Chemistry Approaches for Synthesis and Derivatization

The synthesis of nitropyrazoles has traditionally involved harsh reagents, but the field is moving towards more environmentally benign methodologies. nih.gov A significant green approach involves the use of oxone as a nitrating agent with water as the solvent, which offers advantages like simple operation, safety, and mild conditions. nih.gov This method, successfully used for other nitro heteroaromatics, presents a promising green route for the synthesis of 3-Nitro-1H-pyrazole-4-carboxylic acid and its derivatives. nih.govscribd.com

Future research will likely expand on these principles, incorporating a variety of green strategies:

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.netresearchgate.net

Heterogeneous Catalysis: The use of recyclable, solid-phase catalysts, including nano-catalysts, can simplify product purification, minimize waste, and allow for continuous flow processes. researchgate.netmdpi.com

Multi-component Reactions (MCRs): One-pot MCRs are highly efficient as they combine several steps into a single operation, reducing solvent usage and waste generation while rapidly building molecular complexity. nih.govresearchgate.netmdpi.com

Benign Solvents: Exploring the use of water, deep eutectic solvents (DESs), or solvent-free reaction conditions will be crucial in minimizing the environmental impact of synthesis and derivatization processes. nih.govresearchgate.net

These greener methodologies are not only environmentally responsible but also often lead to more efficient and cost-effective chemical processes. researchgate.net

Novel Functionalization Pathways and Regioselectivity Control

The functional groups of this compound—the pyrazole (B372694) ring, the nitro group, and the carboxylic acid—offer multiple sites for chemical modification. A key challenge and area of future research is controlling the regioselectivity of these modifications to synthesize specific isomers with desired properties. acs.orgnih.gov

Emerging strategies for precise functionalization include:

Nitro-Promoted Reactions: The electron-withdrawing nature of the nitro group can be exploited to direct nucleophilic substitution reactions on the pyrazole ring, enabling the introduction of new functionalities at specific positions. mdpi.com

Advanced Cycloaddition Reactions: The use of [3+2] cycloaddition reactions involving precursors like sydnones or N-tosylhydrazones provides a powerful and regioselective route to construct highly substituted pyrazole cores. acs.orgacs.org

Carboxylic Acid Derivatization: The carboxylic acid group is a versatile handle for derivatization into esters, amides, and other functional groups, which can be used to modulate the molecule's physical properties or to link it to other chemical entities. researchgate.netnih.gov This is also a key step in preparing ligands for coordination chemistry. rsc.org

One-Pot Syntheses: Developing one-pot, multi-step procedures that combine the formation of the pyrazole ring with subsequent functionalization can streamline the synthesis of complex derivatives, as demonstrated in the synthesis of pyrazoles from arenes and carboxylic acids. rsc.org

Control over regioselectivity is critical, as the precise placement of functional groups significantly influences the molecule's electronic, physical, and biological properties. researchgate.net

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of nitropyrazole compounds. energetic-materials.org.cn These models allow researchers to calculate key parameters for energetic materials, such as density, heat of formation, detonation velocity, and impact sensitivity, before undertaking laborious and potentially hazardous laboratory synthesis. tandfonline.comtandfonline.com

Future research will increasingly rely on these advanced computational methods for:

High-Throughput Screening: Virtually screening libraries of potential derivatives of this compound to identify candidates with optimal properties for specific applications.

Mechanism Elucidation: Modeling reaction pathways to better understand and control the regioselectivity of functionalization reactions.

Property Prediction: Calculating electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, can provide insights into a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov